molecular formula C17H12ClN3S B11370795 1-(3-chlorobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole

1-(3-chlorobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole

Cat. No.: B11370795
M. Wt: 325.8 g/mol
InChI Key: VOGAHUUNQCLMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-CHLOROPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core substituted with a thiazole ring and a chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole core, followed by the introduction of the thiazole ring and the chlorophenylmethyl group. Key steps may include:

    Formation of Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Thiazole Ring: The thiazole ring can be introduced via a condensation reaction involving a thioamide and a haloketone.

    Attachment of Chlorophenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction using 3-chlorobenzyl chloride and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole itself, which is a versatile moiety in medicinal chemistry.

    Benzodiazole Derivatives: Compounds such as benzimidazole, which is known for its broad spectrum of biological activities.

Uniqueness

1-[(3-CHLOROPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzodiazole core with a thiazole ring and a chlorophenylmethyl group makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H12ClN3S

Molecular Weight

325.8 g/mol

IUPAC Name

5-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1,3-thiazole

InChI

InChI=1S/C17H12ClN3S/c18-13-5-3-4-12(8-13)10-21-15-7-2-1-6-14(15)20-17(21)16-9-19-11-22-16/h1-9,11H,10H2

InChI Key

VOGAHUUNQCLMOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)C4=CN=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.